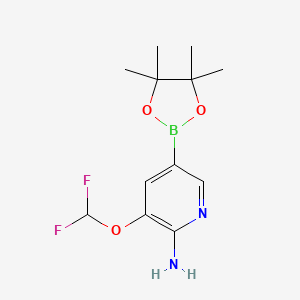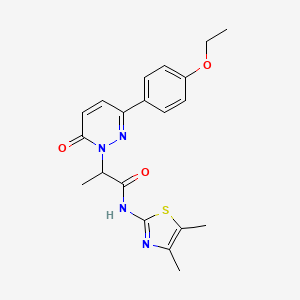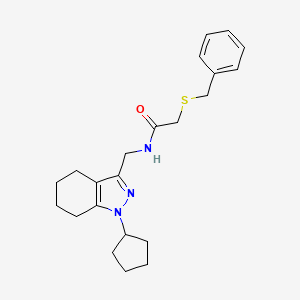![molecular formula C11H16ClN3O B2716042 2-Chloro-N-[3-(5-cyclopropylpyrazol-1-yl)propyl]acetamide CAS No. 2411268-90-9](/img/structure/B2716042.png)
2-Chloro-N-[3-(5-cyclopropylpyrazol-1-yl)propyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-[3-(5-cyclopropylpyrazol-1-yl)propyl]acetamide, also known as CPP-acetamide, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of pyrazole derivatives and has been shown to exhibit various pharmacological properties, including anti-inflammatory and analgesic effects.
作用機序
The exact mechanism of action of 2-Chloro-N-[3-(5-cyclopropylpyrazol-1-yl)propyl]acetamidee is not fully understood. However, it has been suggested that it may exert its pharmacological effects through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. Additionally, 2-Chloro-N-[3-(5-cyclopropylpyrazol-1-yl)propyl]acetamidee has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-Chloro-N-[3-(5-cyclopropylpyrazol-1-yl)propyl]acetamidee has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. Additionally, 2-Chloro-N-[3-(5-cyclopropylpyrazol-1-yl)propyl]acetamidee has been shown to reduce oxidative stress and improve mitochondrial function. Furthermore, 2-Chloro-N-[3-(5-cyclopropylpyrazol-1-yl)propyl]acetamidee has been shown to inhibit the proliferation of cancer cells and induce apoptosis.
実験室実験の利点と制限
One of the advantages of 2-Chloro-N-[3-(5-cyclopropylpyrazol-1-yl)propyl]acetamidee is its relatively low toxicity. This makes it a suitable candidate for further preclinical and clinical studies. Additionally, 2-Chloro-N-[3-(5-cyclopropylpyrazol-1-yl)propyl]acetamidee has been shown to exhibit a broad range of pharmacological effects, making it a versatile compound for various research applications. However, one of the limitations of 2-Chloro-N-[3-(5-cyclopropylpyrazol-1-yl)propyl]acetamidee is its low solubility in aqueous solutions, which may limit its bioavailability and effectiveness in certain experimental settings.
将来の方向性
There are several future directions for the research on 2-Chloro-N-[3-(5-cyclopropylpyrazol-1-yl)propyl]acetamidee. One potential direction is to further investigate its neuroprotective effects in animal models of neurodegenerative diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-Chloro-N-[3-(5-cyclopropylpyrazol-1-yl)propyl]acetamidee and to identify its molecular targets. Furthermore, future studies may explore the potential of 2-Chloro-N-[3-(5-cyclopropylpyrazol-1-yl)propyl]acetamidee as a therapeutic agent for various inflammatory and pain-related conditions. Finally, the development of novel formulations and delivery methods may help to overcome the limitations of 2-Chloro-N-[3-(5-cyclopropylpyrazol-1-yl)propyl]acetamidee's low solubility and bioavailability.
合成法
2-Chloro-N-[3-(5-cyclopropylpyrazol-1-yl)propyl]acetamidee can be synthesized using a multistep reaction process. The starting material for the synthesis is 5-cyclopropyl-1H-pyrazole-3-carboxylic acid, which is first converted into the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 3-aminopropyl chloride to yield the intermediate 3-(5-cyclopropyl-1H-pyrazol-3-yl)propyl chloride. Finally, this intermediate is reacted with acetamide in the presence of a base to yield 2-Chloro-N-[3-(5-cyclopropylpyrazol-1-yl)propyl]acetamidee.
科学的研究の応用
2-Chloro-N-[3-(5-cyclopropylpyrazol-1-yl)propyl]acetamidee has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory and analgesic effects in various animal models of inflammation and pain. Additionally, 2-Chloro-N-[3-(5-cyclopropylpyrazol-1-yl)propyl]acetamidee has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. Furthermore, 2-Chloro-N-[3-(5-cyclopropylpyrazol-1-yl)propyl]acetamidee has been shown to have anticancer effects in various cancer cell lines.
特性
IUPAC Name |
2-chloro-N-[3-(5-cyclopropylpyrazol-1-yl)propyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O/c12-8-11(16)13-5-1-7-15-10(4-6-14-15)9-2-3-9/h4,6,9H,1-3,5,7-8H2,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDSSFDZHIQBTHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=NN2CCCNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,3-dimethylphenyl)-2-{[1-(2-oxo-2-piperidin-1-ylethyl)-1H-indol-3-yl]thio}acetamide](/img/structure/B2715961.png)
![4-butoxy-N-(2-(diethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2715962.png)

![3-Methyl-7-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2715966.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(naphthalen-2-yl)acetamide](/img/structure/B2715969.png)
![3-Hydroxy-2-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-pyridin-3-ylmethyl]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B2715970.png)
![3-((2-chlorobenzyl)thio)-7-fluoro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2715971.png)
![8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione](/img/structure/B2715973.png)
![4-[(2-Methoxy-4-nitrophenoxy)acetyl]morpholine](/img/structure/B2715974.png)


![dimethyl 5-(3-fluorophenyl)-2-oxo-2,3-dihydro-1H-2lambda~4~-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2715977.png)
